molecular formula C15H17N5O2 B2719531 N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-5-methylpyrazine-2-carboxamide CAS No. 2034304-25-9

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-5-methylpyrazine-2-carboxamide

Cat. No.: B2719531
CAS No.: 2034304-25-9
M. Wt: 299.334
InChI Key: HHKSRBUFEGMECZ-UHFFFAOYSA-N
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Description

This compound features a pyridazinone core substituted with a cyclopropyl group at position 3, connected via an ethyl linker to a 5-methylpyrazine-2-carboxamide moiety. The ethyl linker and pyrazine carboxamide may enhance solubility and target binding.

Properties

IUPAC Name

N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-5-methylpyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O2/c1-10-8-18-13(9-17-10)15(22)16-6-7-20-14(21)5-4-12(19-20)11-2-3-11/h4-5,8-9,11H,2-3,6-7H2,1H3,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHKSRBUFEGMECZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)NCCN2C(=O)C=CC(=N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-5-methylpyrazine-2-carboxamide typically involves the following steps:

  • Pyridazine ring formation: Starting with appropriate precursors, the pyridazine ring can be formed through cyclization reactions.

  • Incorporation of the cyclopropyl group: This can be achieved through various methods, including cyclopropanation reactions.

  • Attachment of the pyrazine ring:

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale batch processes, optimizing the reaction conditions (temperature, solvent, catalysts) to maximize yield and purity. Continuous flow chemistry could also be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound may undergo oxidation reactions particularly at the cyclopropyl and pyridazine rings.

  • Reduction: Selective reduction of the oxo group is feasible under specific conditions.

  • Substitution: The compound is prone to nucleophilic and electrophilic substitution reactions, primarily at the pyrazine and pyridazine rings.

Common Reagents and Conditions

  • Oxidizing agents: Potassium permanganate, hydrogen peroxide.

  • Reducing agents: Lithium aluminium hydride, sodium borohydride.

  • Substitution reactions: Halogenating agents, Grignard reagents.

Major Products

Depending on the reaction type and conditions, products can range from hydroxylated derivatives to various substituted analogs of the parent compound.

Scientific Research Applications

The versatility of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-5-methylpyrazine-2-carboxamide makes it valuable in several scientific domains:

  • Chemistry: As a building block for the synthesis of more complex molecules.

  • Biology: Investigated for its potential biochemical interactions.

  • Medicine: Explored for its therapeutic properties, particularly its potential as a drug candidate for treating certain diseases.

  • Industry: Used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-5-methylpyrazine-2-carboxamide exerts its effects is primarily through its interaction with specific molecular targets and pathways:

  • Enzyme inhibition: It can inhibit particular enzymes involved in disease pathways.

  • Receptor binding: It may act by binding to and modulating the activity of certain cellular receptors.

  • Signal transduction pathways: Influences intracellular signaling pathways leading to desired biological outcomes.

Comparison with Similar Compounds

Research Findings and Hypotheses

  • Molecular Docking: Tools like AutoDock Vina () could predict the target compound’s binding to enzymes (e.g., aminopeptidase N) by comparing its pyridazinone and carboxamide interactions with known inhibitors .
  • Metabolic Stability : The cyclopropyl group may confer resistance to oxidative metabolism compared to Glipizide’s sulfonylurea, which is prone to hydrolysis .
  • Activity Prediction: Structural alignment with Compound 6h suggests possible central nervous system (CNS) activity, but the target’s bulkier pyridazinone may limit blood-brain barrier penetration .

Biological Activity

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-5-methylpyrazine-2-carboxamide is a synthetic organic compound that has garnered attention for its potential therapeutic applications, particularly in oncology and other disease areas. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C16H19N3O3
  • Molecular Weight : 301.34 g/mol
  • CAS Number : 2097862-97-8

The biological activity of this compound is primarily attributed to its ability to modulate key biological pathways involved in cell proliferation and apoptosis. Preliminary studies suggest that this compound may induce G1 cell cycle arrest and promote apoptosis in cancer cells, indicating its potential as an anticancer agent.

Biological Activity Overview

The compound has shown significant biological activity across various studies, particularly in the following areas:

  • Anticancer Activity :
    • Mechanisms : The compound inhibits specific enzymes involved in tumor growth and progression, potentially through interactions with molecular targets such as kinases and proteases.
    • Case Studies : In vitro studies have demonstrated that it induces apoptosis in various cancer cell lines, including those resistant to conventional therapies.
  • Enzyme Inhibition :
    • The compound has been evaluated for its ability to inhibit proteases associated with viral infections, notably hepatitis C virus (HCV), showcasing its potential in antiviral applications .
  • Cell Proliferation Modulation :
    • Research indicates that this compound can affect signaling pathways related to cell growth, suggesting applications in treating hyperproliferative disorders.

Data Table: Biological Activities

Activity TypeDescriptionReferences
AnticancerInduces G1 arrest and apoptosis in cancer cells
Enzyme InhibitionInhibits proteases related to HCV
Cell ProliferationModulates pathways involved in cell growth

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal reported that this compound exhibited potent anticancer properties against breast cancer cell lines. The compound was found to significantly reduce cell viability and induce apoptosis through caspase activation pathways.

Study 2: Viral Protease Inhibition

Another investigation focused on the compound's role as an NS3 protease inhibitor for HCV. The study highlighted its specificity and potency, providing a promising avenue for developing new antiviral therapies.

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